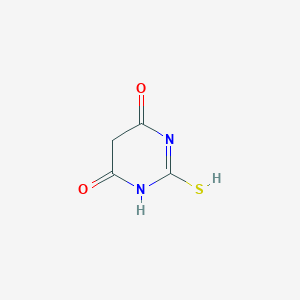
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with an aminophenyl group, an ethyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one typically involves the condensation of 3-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity starting materials.
化学反応の分析
Types of Reactions
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aminophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolone ring may also play a role in its biological activity by interacting with cellular components and pathways.
類似化合物との比較
Similar Compounds
3-(4-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one: Similar structure but with the amino group in the para position.
3-(3-Aminophenyl)-2-methyl-1-phenyl-3-pyrazolin-5-one: Similar structure but with a methyl group instead of an ethyl group.
3-(3-Aminophenyl)-2-ethyl-1-(4-methylphenyl)-3-pyrazolin-5-one: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The combination of the aminophenyl group, ethyl group, and phenyl group on the pyrazolone ring provides distinct chemical properties that can be leveraged in various applications.
特性
IUPAC Name |
5-(3-aminophenyl)-1-ethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-19-16(13-7-6-8-14(18)11-13)12-17(21)20(19)15-9-4-3-5-10-15/h3-12H,2,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEQRHBRBYGBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N1C2=CC=CC=C2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)



![4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B7771770.png)








![(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime](/img/structure/B7771850.png)
